molecular formula C29H33N3O5S2 B2739519 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489470-90-8

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2739519
CAS RN: 489470-90-8
M. Wt: 567.72
InChI Key: LOVJTNFSXACLBM-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry . These include the dihydroisoquinoline, sulfonyl, benzamido, and tetrahydrothieno[2,3-c]pyridine groups . Each of these groups can contribute to the compound’s overall properties and potential biological activity.


Molecular Structure Analysis

The compound’s structure includes several rings, which can contribute to its rigidity and potentially its binding affinity for certain biological targets . The sulfonyl group could form hydrogen bonds, while the benzamido and isopropyl groups could participate in hydrophobic interactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of several nitrogen and oxygen atoms could make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds with structures similar to ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate often focuses on their synthesis and chemical reactivity. For example, studies have explored the synthesis of 2-aminoindolizine and related compounds through formal [3 + 3] cycloaddition reactions, highlighting methodologies for constructing complex heterocyclic systems (Tominaga et al., 1992). Additionally, the creation of 5,8-diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related structures showcases the potential for generating compounds with various biological activities (Paronikyan et al., 2016).

Biological Activity

Compounds structurally related to the queried molecule have been investigated for their biological activities. For instance, derivatives of dihydroisoquinoline have been studied as potent and selective histamine-3 receptor antagonists, suggesting potential applications in the treatment of neurological disorders (Zhou et al., 2012). This highlights the interest in these compounds for therapeutic development.

Methodological Advances

The development of new synthetic methodologies enables the construction of complex molecules, which could include variants of the compound of interest. Research has demonstrated the use of phosphine-catalyzed [4 + 2] annulations for synthesizing tetrahydropyridines, illustrating advanced techniques for building heterocyclic structures with potential relevance to the synthesis of similar compounds (Zhu et al., 2003).

Mechanism of Action

The mechanism of action would depend on the compound’s specific biological target . For example, if the compound targets an enzyme, it might act as an inhibitor by binding to the enzyme’s active site .

Future Directions

Further studies could focus on synthesizing the compound and testing its biological activity. If it shows promising activity, it could be optimized through medicinal chemistry techniques .

properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5S2/c1-4-37-29(34)26-24-14-15-31(19(2)3)18-25(24)38-28(26)30-27(33)21-9-11-23(12-10-21)39(35,36)32-16-13-20-7-5-6-8-22(20)17-32/h5-12,19H,4,13-18H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVJTNFSXACLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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